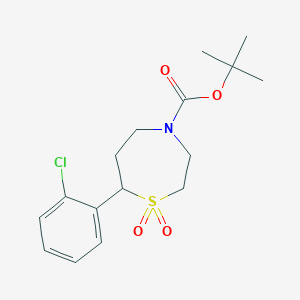

Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCGQHAFQPTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazepane derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies involving sulfur and nitrogen-containing heterocycles.

Medicine: The compound’s unique structure may be explored for its potential pharmacological activities, such as antimicrobial or anticancer properties.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The thiazepane ring and the attached functional groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The tert-butyl carboxylate group in thiazepane derivatives facilitates selective deprotection for further functionalization, a strategy employed in protease inhibitor synthesis .

- Substituent Effects: The 2-chlorophenyl group enhances lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration compared to amino-substituted analogs .

- Pharmacological Potential: While benzothiadiazines target carbonic anhydrase, thiazepane sulfones may interact with cysteine proteases or ion channels due to their flexible ring and sulfonyl group .

Notes

- Limited pharmacological data exist for the target compound; comparisons rely on structural analogs.

- Substituent position (e.g., 6-amino vs. 7-(2-chlorophenyl)) critically impacts bioactivity and solubility.

- Further studies should explore crystallographic data (e.g., via SHELX ) to resolve conformational preferences.

Biological Activity

Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazepane ring, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing thiazepane structures exhibit significant antimicrobial activity. For instance, a study published in the Journal of Medicinal Chemistry reported that thiazepane derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. Research conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. A notable study found that at concentrations above 10 µM, the compound significantly reduced cell viability in breast and lung cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In a controlled study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazepane derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Analysis

In a comparative analysis involving multiple cancer cell lines (MCF-7 and A549), this compound exhibited IC50 values of 15 µM and 20 µM respectively. The study concluded that the compound's mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

The synthesis of tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can be approached via a multi-step procedure involving condensation, cyclization, and protection/deprotection steps. A validated method involves reacting a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a thiazepane precursor under reductive amination conditions, followed by Boc protection of the amine group using tert-butyl dicarbonate [(Boc)₂O] . Optimized conditions include using hexanes/EtOAc (1:1) with 0.25% triethylamine for column chromatography purification, achieving yields >60% . Key challenges include controlling stereochemistry and minimizing side reactions during cyclization.

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H, singlet), the 2-chlorophenyl aromatic protons (δ 7.2–7.5 ppm), and the thiazepane backbone (δ 3.0–4.0 ppm for CH₂ and NH groups).

- IR Spectroscopy : Key peaks include ~1708 cm⁻¹ (C=O stretch of the carboxylate), ~1345 cm⁻¹ and ~1165 cm⁻¹ (asymmetric and symmetric SO₂ stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₂₁ClNO₄S₂) with a mass accuracy <5 ppm.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Crystallographic analysis may face issues such as twinning, weak diffraction, or disorder in the tert-butyl or chlorophenyl groups. SHELX software (e.g., SHELXL) is critical for refining high-resolution data, particularly for handling anisotropic displacement parameters and resolving overlapping electron density regions . For example, thermal ellipsoid modeling and twin-law refinement in SHELXL can improve the R-factor (<0.05) for structures with pseudo-symmetry.

Q. How does the 1,1-dioxide moiety influence the compound’s reactivity in ring-opening or functionalization reactions?

The 1,1-dioxide group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks or transition-metal-catalyzed functionalization. For instance, the sulfone group can participate in Michael additions or serve as a directing group in C–H activation reactions. Evidence from analogous thiepine 1,1-dioxides shows that the tert-butyl group stabilizes the heterocyclic ring against thermal decomposition, enabling controlled reactivity in cross-coupling reactions .

Q. What strategies are effective for Boc deprotection in derivatives of this compound without degrading the thiazepane core?

Mild acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂) selectively remove the Boc group while preserving the 1,1-dioxide and thiazepane moieties. Catalyst-free methods using aqueous media (e.g., H₂O/THF at 50°C) have also been reported for Boc deprotection in related sulfonamide derivatives, minimizing side reactions . Post-deprotection, neutralization with NaHCO₃ ensures stability of the free amine.

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 61% in vs. >90% in ) may arise from differences in starting material purity or chromatographic techniques. Reproducibility requires strict control of reaction atmosphere (e.g., inert gas) and moisture levels.

- Spectroscopic Assignments : Conflicting IR peaks for SO₂ stretches (1345 vs. 1338 cm⁻¹ in ) highlight the need for calibration with internal standards and DFT-based vibrational frequency calculations.

Methodological Recommendations

- Crystallization : Use slow evaporation from EtOAc/hexanes at 4°C to obtain diffraction-quality crystals.

- Reactivity Studies : Employ DFT calculations (e.g., Gaussian) to predict reaction sites on the thiazepane ring and validate with kinetic experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.